molecular formula C10H11N3O4 B10900898 {4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenoxy}acetic acid

{4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenoxy}acetic acid

Cat. No.: B10900898
M. Wt: 237.21 g/mol
InChI Key: WCTGIULEVDFQSG-LFYBBSHMSA-N
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Description

2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes both hydrazone and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID typically involves the reaction of 4-formylphenoxyacetic acid with aminocarbonyl hydrazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxy group can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((E)-{[{2-[(4-CHLOROANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID
  • **4-((E)-{[{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID
  • **4-((E)-{[{2-[(CYCLOHEXYLAMINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID

Uniqueness

2-(4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazone and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

2-[4-[(E)-(carbamoylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C10H11N3O4/c11-10(16)13-12-5-7-1-3-8(4-2-7)17-6-9(14)15/h1-5H,6H2,(H,14,15)(H3,11,13,16)/b12-5+

InChI Key

WCTGIULEVDFQSG-LFYBBSHMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OCC(=O)O

Origin of Product

United States

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